molecular formula C9H11NO3 B12002599 2',4'-Dihydroxypropiophenone oxime CAS No. 22919-58-0

2',4'-Dihydroxypropiophenone oxime

Cat. No.: B12002599
CAS No.: 22919-58-0
M. Wt: 181.19 g/mol
InChI Key: BYURKXUVPLZDSO-CSKARUKUSA-N
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Description

1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime (CAS 22919-58-0) is an oxime derivative featuring a 2,4-dihydroxyphenyl substituent. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 193.19 g/mol . Structurally, the oxime group (-NOH) replaces the ketone oxygen, enhancing hydrogen-bonding capacity and altering reactivity compared to its ketone analogs.

Properties

CAS No.

22919-58-0

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C9H11NO3/c1-2-8(10-13)7-4-3-6(11)5-9(7)12/h3-5,11-13H,2H2,1H3/b10-8+

InChI Key

BYURKXUVPLZDSO-CSKARUKUSA-N

Isomeric SMILES

CC/C(=N\O)/C1=C(C=C(C=C1)O)O

Canonical SMILES

CCC(=NO)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes:: 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can be synthesized through various routes. One common method involves the reaction of 2,4-dihydroxyacetophenone (also known as resacetophenone) with hydroxylamine hydrochloride. The reaction proceeds under mild conditions, resulting in the formation of the oxime compound.

Chemical Reactions Analysis

Beckmann Rearrangement

Under acidic conditions, the oxime group undergoes Beckmann rearrangement to form an amide or nitrile. This reaction proceeds via protonation of the oxime oxygen, followed by a 1,2-alkyl shift and trapping with water . For example:

1 Propanone oximeH+,ΔAmide Nitrile\text{1 Propanone oxime}\xrightarrow{\text{H}^+,\Delta}\text{Amide Nitrile}

Key Conditions :

  • Catalysts: H₂SO₄, HCl, or Ac₂O

  • Temperature: 100–120°C

Thermal Rearrangement to Anilides

Heating the oxime at 150–200°C induces thermal rearrangement to dihydroxybenzanilides. Acid catalysts (e.g., HCl) lower the required temperature :

OximeΔ or H+Dihydroxybenzanilide\text{Oxime}\xrightarrow{\Delta \text{ or }\text{H}^+}\text{Dihydroxybenzanilide}

Example :
4,4'-Dihydroxybenzophenone oxime rearranges to 4,4'-dihydroxybenzanilide at 155–158°C .

Condensation and Polymerization

The phenolic hydroxyl groups participate in acid-catalyzed condensation with formaldehyde, forming thermosetting polymers .

Reaction Pathway :

  • Monomer Synthesis :

    • Oxime formation via hydroxylamine hydrochloride and 4-hydroxybenzaldehyde .

  • Polymerization :

    • Condensation with formaldehyde (0.05 mol) and HCl (6M) at 100–120°C yields crosslinked resins .

Product Examples :

Polymer CodeCo-monomerReaction Time
Polymer-1p-Nitroacetophenone8 hours
Polymer-3p-Hydroxyacetophenone10 hours

O-Protection/Deprotection

The phenolic -OH groups are protected using methoxymethyl (MOM) or tosyl (Ts) groups under basic conditions :

 OHMOMCl DIPEA O MOM\text{ OH}\xrightarrow{\text{MOMCl DIPEA}}\text{ O MOM}

Conditions :

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM)

O-Alkylation

Geranyl or methyl groups are introduced via alkylation:

Oxime O+R XNaHOxime O R\text{Oxime O}^-+\text{R X}\xrightarrow{\text{NaH}}\text{Oxime O R}

Example : Geranyl bromide reacts with the oxime in DMF to form O-geranyl derivatives .

Acid-Catalyzed Hydrolysis

The oxime hydrolyzes reversibly to the parent ketone under acidic aqueous conditions :

OximeH3O+,H2O1 Propanone 1 2 4 dihydroxyphenyl \text{Oxime}\xrightarrow{\text{H}_3\text{O}^+,\text{H}_2\text{O}}\text{1 Propanone 1 2 4 dihydroxyphenyl }

Kinetics : Favored at low pH (pKa of oxime hydroxyl ~12.42) .

Antituberculosis Activity Optimization

4-Oximinochromane derivatives (e.g., ═NOH) exhibit enhanced antituberculosis activity compared to O-methylated analogs (═NOMe) .

Structure-Activity Trends :

Substituent at 4-PositionMIC (μg/mL)
═NOH100
═NOMe200

Scientific Research Applications

Organic Synthesis

1-Propanone oxime is widely utilized as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo reactions such as hydrolysis and condensation makes it valuable in the development of more complex molecules.

Key Reactions :

  • Oxime Formation : The compound can be synthesized through the reaction of ketones with hydroxylamine.
  • Hydrolysis : Under acidic conditions, it can be hydrolyzed to yield corresponding carbonyl compounds.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects. It plays a role in the synthesis of various pharmaceutical agents that exhibit biological activity.

Case Study :

  • A study highlighted its use in developing vasodilators that target cardiovascular diseases. The synthesis involved coupling 1-Propanone oxime with other bioactive moieties to enhance efficacy and selectivity against specific biological targets .

Environmental Studies

Research has also focused on the environmental impact of 1-Propanone oxime. Its presence in automotive interiors has been studied to understand its contribution to indoor air quality.

Findings :

  • A comprehensive study identified airborne organic compounds in new cars over three years, noting the presence of various volatile organic compounds (VOCs), including derivatives of 1-Propanone oxime. The study provided insights into how these compounds diffuse from interior materials and their concentration dynamics over time .

Data Tables

Application AreaDescriptionKey Findings/Notes
Organic SynthesisIntermediate for complex organic compoundsEffective precursor for pharmaceuticals
Pharmaceutical ResearchDevelopment of vasodilators and other therapeutic agentsEnhances efficacy when coupled with bioactive moieties
Environmental ImpactStudy of VOCs in automotive interiorsSignificant contributor to indoor air pollution

Mechanism of Action

The exact mechanism by which 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and analogous derivatives:

Compound Name CAS Molecular Formula Substituents Functional Groups Molecular Weight (g/mol)
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime 22919-58-0 C₉H₁₁NO₃ 2,4-dihydroxyphenyl Oxime, dihydroxy 193.19
Angolensin (1-Propanone,1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-) 642-39-7 C₁₆H₁₆O₄ 2,4-dihydroxyphenyl, 4-methoxyphenyl Ketone, hydroxyl, methoxy 272.30
2-Propanone, 1-(4-hydroxyphenyl)-, oxime 50563-19-4 C₉H₁₁NO₂ 4-hydroxyphenyl Oxime, hydroxy 165.19
Phenylacetone Oxime 10048-64-3 C₉H₁₁NO Phenyl Oxime 149.19
O-Desmethylangolensin (O-DMA) 21255-69-6 C₁₅H₁₄O₄ 2,4-dihydroxyphenyl, 4-hydroxyphenyl Ketone, dihydroxy 258.27
Key Observations:
  • Oxime vs. Ketone : Oxime derivatives (e.g., CAS 22919-58-0) exhibit higher nucleophilicity and stability under acidic conditions compared to ketones like O-DMA .
  • Regulatory Status : Unlike Angolensin (a natural product derivative) or O-DMA (a bioactive metabolite), the target compound’s NDSL listing imposes stricter regulatory oversight .

Physicochemical Properties

Property 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime 4-Hydroxyphenyl Oxime Phenylacetone Oxime
Solubility Moderate in polar solvents (e.g., ethanol) High in DMSO Low in water
Stability Stable under inert conditions Sensitive to oxidation Stable at RT
Melting Point Not reported 165–167°C 92–94°C

Regulatory and Commercial Aspects

  • Applications :
    • Angolensin : Studied in natural product chemistry for its role in plant defense .
    • O-DMA : Used in metabolic and pharmacokinetic studies .

Biological Activity

1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime (CAS No. 22919-58-0) is a chemical compound that exhibits various biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can be represented by the following structural formula:

C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2

This compound features a propanone backbone with an oxime functional group and two hydroxyl groups on the phenyl ring. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways. For instance, it modulates the activity of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial in the synthesis of inflammatory mediators .
  • Antioxidant Activity : The hydroxyl groups present in the structure contribute to its antioxidant properties. This enables the compound to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
  • Hormonal Modulation : There is evidence suggesting that this compound may interact with steroid hormone receptors, influencing hormonal pathways that regulate metabolism and inflammation .

Biological Activity Overview

The following table summarizes the key biological activities associated with 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime:

Biological Activity Description
Anti-inflammatory Inhibits COX and iNOS enzymes; reduces production of inflammatory mediators.
Antioxidant Scavenges free radicals; reduces oxidative stress.
Hormonal modulation Potential interaction with steroid hormone receptors; affects metabolic pathways.
Cytotoxicity Exhibits selective cytotoxic effects on certain cancer cell lines .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime significantly reduced inflammation markers in a murine model of arthritis. The treatment resulted in decreased levels of prostaglandins and nitric oxide in serum samples .
  • Antioxidant Properties : Research published in MDPI indicated that this compound exhibited strong antioxidant activity in vitro. It was able to protect cellular components from oxidative damage induced by hydrogen peroxide .
  • Cytotoxicity against Cancer Cells : In vitro studies have shown that 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime selectively induced apoptosis in human breast cancer cell lines while sparing normal cells. This selective toxicity suggests potential for therapeutic applications in oncology .

Applications in Medicinal Chemistry

The unique properties of 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime make it a candidate for various applications:

  • Pharmaceutical Development : Its anti-inflammatory and antioxidant properties suggest potential use as a therapeutic agent for conditions like arthritis and cardiovascular diseases.
  • Research Tool : The compound is utilized in studies investigating the roles of oxidative stress and inflammation in chronic diseases.
  • Analytical Chemistry : It can be analyzed using high-performance liquid chromatography (HPLC) techniques for purity assessment and stability testing .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation. A validated protocol involves reacting 2,4-dihydroxyacetophenone with hydroxylamine hydrochloride in ethanol under reflux (70–80°C) for 6–8 hours, followed by purification via recrystallization using ethanol/water mixtures . Optimization includes adjusting molar ratios (e.g., 1:1.2 for ketone:hydroxylamine), monitoring pH (neutral to slightly acidic), and using catalysts like sodium acetate to enhance oxime formation yields (typically 65–75%) .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure of this oxime derivative?

  • Methodology :

  • FT-IR : Look for characteristic peaks: O-H stretching (3200–3500 cm⁻¹ for phenolic –OH), C=N stretching (1630–1690 cm⁻¹ for oxime), and aromatic C=C (1450–1600 cm⁻¹) .
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (oxime –NH), δ 6.3–7.5 ppm (aromatic protons from 2,4-dihydroxyphenyl and methoxyphenyl groups), and δ 3.8 ppm (OCH₃) .
  • ¹³C NMR : Carbonyl carbon (C=O) at ~190 ppm and oxime C=N at ~150 ppm .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Guidelines : Limited data suggest storing the compound in airtight containers at 2–8°C in the dark to prevent photodegradation. Stability tests (e.g., accelerated aging at 40°C/75% RH for 6 months) should monitor decomposition via HPLC. Avoid exposure to strong oxidizers or bases, as oximes are prone to hydrolysis under alkaline conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this oxime derivative?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity. For example, a low HOMO-LUMO gap (<4 eV) suggests potential redox activity relevant to antioxidant properties .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize hydrogen bonding with the oxime –NH and phenolic –OH groups .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., antioxidant vs. pro-oxidant effects)?

  • Approach :

  • Dose-Dependent Studies : Test across a wide concentration range (e.g., 1–100 µM) in cellular assays (e.g., DPPH/ABTS for antioxidants, ROS generation in HepG2 cells).
  • Mechanistic Profiling : Use inhibitors (e.g., catalase for H₂O₂ scavenging) to identify pathways. Conflicting results may arise from assay conditions (pH, solvent) or cell type specificity .

Q. How can thermal analysis (e.g., DSC, TGA) characterize decomposition pathways and purity?

  • Protocol :

  • Differential Scanning Calorimetry (DSC) : Identify melting points (expected >200°C for crystalline forms) and exothermic peaks indicating decomposition .
  • Thermogravimetric Analysis (TGA) : Monitor mass loss steps; a single-step loss >95% suggests high purity, while multiple steps indicate impurities or hydrates .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

  • Analytical Solutions :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification. Challenges include matrix effects (e.g., plasma proteins), mitigated via solid-phase extraction (SPE) with Oasis HLB cartridges .
  • Validation Parameters : Ensure linearity (R² >0.99), recovery (>80%), and LOQ <10 ng/mL .

Data Gaps and Research Opportunities

  • Missing Physicochemical Data : Boiling point, log P, and aqueous solubility are unreported. Experimental determination via shake-flask methods (for log P) and accelerated solubility screening (e.g., PBS at 37°C) is needed .
  • Toxicological Profiling : No acute toxicity (LD₅₀) or genotoxicity data exist. Prioritize Ames tests and in vivo acute toxicity studies in rodents .

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